molecular formula C5H7N5O B11920975 6-Imino-3,4,5,7-tetrahydropurin-2-one

6-Imino-3,4,5,7-tetrahydropurin-2-one

Cat. No.: B11920975
M. Wt: 153.14 g/mol
InChI Key: HLCKSJMKXNAVQA-UHFFFAOYSA-N
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Description

6-Imino-3,4,5,7-tetrahydropurin-2-one is a purine-derived heterocyclic compound characterized by a partially saturated purine core with an imino group at position 6 and a ketone at position 2. The compound’s imino group enhances hydrogen-bonding capacity, which may influence its solubility and biological activity compared to fully oxidized purines .

Properties

Molecular Formula

C5H7N5O

Molecular Weight

153.14 g/mol

IUPAC Name

6-imino-3,4,5,7-tetrahydropurin-2-one

InChI

InChI=1S/C5H7N5O/c6-3-2-4(8-1-7-2)10-5(11)9-3/h1-2,4H,(H,7,8)(H3,6,9,10,11)

InChI Key

HLCKSJMKXNAVQA-UHFFFAOYSA-N

Canonical SMILES

C1=NC2C(N1)C(=N)NC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Imino-3,4,5,7-tetrahydropurin-2-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-4,5,6-trihydroxypyrimidine with formamide under reflux conditions can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 6-Imino-3,4,5,7-tetrahydropurin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The imino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

6-Imino-3,4,5,7-tetrahydropurin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Imino-3,4,5,7-tetrahydropurin-2-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to therapeutic effects. The compound’s ability to inhibit enzyme activity makes it a potential candidate for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 6-Imino-3,4,5,7-tetrahydropurin-2-one and analogous purine derivatives:

Compound CAS No. Key Substituents Similarity Score Key Differences
This compound Not reported Imino (C6), ketone (C2) Reference compound Saturated N3–C7 bond; imino group enhances nucleophilicity
2-Amino-7-methyl-1H-purin-6(7H)-one 578-76-7 Methyl (N7), amino (C2), ketone (C6) 0.67 Unsaturated core; methyl group increases lipophilicity and metabolic stability
2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride 786693-71-8 Methyl (N7), amino (C2), HCl salt 0.66 Salt form improves aqueous solubility but reduces membrane permeability
1,3,7,9-Tetramethylpurine-2,6,8-trione 2309-49-1 Methyl (N1, N3, N7, N9), trione 0.64 Fully oxidized trione system; lacks imino functionality, reducing H-bonding

Functional Implications

  • Hydrogen-Bonding Capacity: The imino group in this compound enables stronger interactions with polar residues in enzymes compared to methylated analogs like 2-Amino-7-methyl-1H-purin-6(7H)-one .
  • Solubility: The hydrochloride salt of 2-Amino-7-methyl-1H-purin-6(7H)-one (CAS 786693-71-8) exhibits higher water solubility than the non-salt parent compound, suggesting that ionic derivatives of this compound could be explored for pharmaceutical applications .
  • Metabolic Stability: Methylation at N7 (as in 578-76-7) reduces susceptibility to oxidative degradation, a feature absent in this compound .

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